molecular formula C11H16 B1598921 Benzene, ((2S)-2-methylbutyl)- CAS No. 40560-30-3

Benzene, ((2S)-2-methylbutyl)-

Cat. No.: B1598921
CAS No.: 40560-30-3
M. Wt: 148.24 g/mol
InChI Key: IFDLFCDWOFLKEB-SNVBAGLBSA-N
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Description

“Benzene, ((2S)-2-methylbutyl)-” is a derivative of benzene, which is a colorless liquid with a characteristic odor and is primarily used in the production of polystyrene . Benzene itself is a planar molecule containing a ring of six carbon atoms, each with a hydrogen atom attached .


Synthesis Analysis

The synthesis of polysubstituted benzenes, such as “Benzene, ((2S)-2-methylbutyl)-”, involves a multistep process. The ability to plan a sequence of reactions in the right order is particularly important in the synthesis of substituted aromatic rings .


Molecular Structure Analysis

Benzene, C6H6, is a planar molecule containing a ring of six carbon atoms, each with a hydrogen atom attached. The six carbon atoms form a perfectly regular hexagon. All of the carbon-carbon bonds have exactly the same lengths - somewhere between single and double bonds .


Chemical Reactions Analysis

Benzene is an aromatic hydrocarbon that is highly stable due to its aromaticity. This stability makes benzene resistant to addition reactions that would involve breaking the delocalization and losing that stability .


Physical and Chemical Properties Analysis

Benzene is a colorless compound and the physical state of Benzene is liquid. Benzene melts at 5.5 °C, and it boils at 80.1 °C. Benzene is not miscible in water and is soluble in organic solvents. It has an Aromatic odour .

Mechanism of Action

The mechanism of action of benzene involves the formation of an electrophile, which is attracted to the ring electrons. The electrophilic substitution reaction between benzene and sulfuric acid (or sulfur trioxide) is a common example .

Safety and Hazards

Benzene is a human carcinogen leading to leukemia. Long-term exposure may affect bone marrow and blood production. Short-term exposure to high levels of benzene can cause drowsiness, dizziness, unconsciousness, and death .

Future Directions

Recent research has focused on the development of single-atom catalysts (SACs) for catalytic reactions, particularly for benzene oxidation to phenol . Another area of interest is the selective conversion of benzene to phenol through photocatalysis .

Relevant Papers

Several papers have been published on the topic of benzene and its derivatives. For instance, a systematic review and meta-analysis on occupational benzene exposure and the risk of genetic damage was conducted . Another study examined the potential link between benzene exposure and risk of lung cancer . A third paper discussed the occupational health risk assessment of benzene exposure .

Properties

IUPAC Name

[(2R)-2-methylbutyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-3-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDLFCDWOFLKEB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40560-30-3
Record name Benzene, ((2S)-2-methylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040560303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [(2S)-2-methylbutyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, ((2S)-2-methylbutyl)-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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